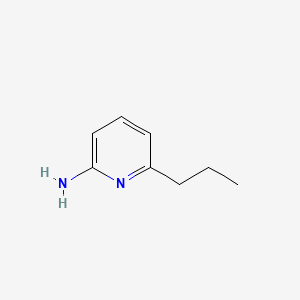

6-Propylpyridin-2-amine

Description

BenchChem offers high-quality 6-Propylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Propylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-propylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRTXRTVJTWITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194801 | |

| Record name | 6-Propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41995-29-3 | |

| Record name | 6-Propyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41995-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Propylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-propylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Propyl-2-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHR4LXX6KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 6-Propylpyridin-2-amine

An In-depth Technical Guide to the Synthesis of 6-Propylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 6-Propylpyridin-2-amine (CAS No: 41995-29-3), a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of synthetic strategies, from classical methodologies to modern catalytic systems. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and evaluates the comparative advantages of each approach to inform rational synthetic design.

Introduction: The Significance of 6-Propylpyridin-2-amine

6-Propylpyridin-2-amine is a substituted pyridine derivative featuring a propyl group at the 6-position and an amino group at the 2-position.[4] This structure imparts a combination of lipophilicity and nucleophilicity, making it a valuable building block in organic synthesis.[1] Its primary applications lie in the development of biologically active molecules. In the pharmaceutical sector, it serves as a crucial intermediate for synthesizing compounds targeting neurological disorders.[1] Furthermore, its utility extends to the formulation of advanced agrochemicals, where it contributes to the efficacy of crop protection agents.[1]

Table 1: Physicochemical Properties of 6-Propylpyridin-2-amine

| Property | Value |

| CAS Number | 41995-29-3[2] |

| Molecular Formula | C₈H₁₂N₂[4] |

| Molecular Weight | 136.2 g/mol [1] |

| Appearance | Yellow or brown liquid[1] |

| Boiling Point | 67 °C @ 0.15 Torr[2][4] |

| pKa | 6.97 ± 0.24 (Predicted)[2] |

The strategic importance of this compound necessitates robust and scalable synthetic methods. This guide will explore the primary pathways for its synthesis, focusing on the Chichibabin reaction and nucleophilic aromatic substitution (SNAr) of 2-halopyridines, providing both theoretical understanding and practical, field-proven protocols.

Overview of Primary Synthetic Strategies

The synthesis of 2-aminopyridines, including 6-propylpyridin-2-amine, is dominated by two principal strategies. The choice between these routes depends on factors such as scale, available starting materials, safety considerations, and desired purity.

-

The Chichibabin Reaction : A historical and direct method involving the amination of a pyridine ring with sodium amide (NaNH₂).[5] While direct, this reaction requires harsh conditions and poses significant safety challenges, particularly at an industrial scale.[6][7]

-

Nucleophilic Aromatic Substitution (SNAr) : A more modern and versatile two-step approach. This pathway first involves the synthesis of an activated precursor, typically 2-chloro- or 2-bromo-6-propylpyridine, followed by substitution with an amine source.[8] This route offers greater control and generally proceeds under milder conditions than the Chichibabin reaction.

Below is a logical workflow illustrating the decision-making process for selecting a synthetic route.

Caption: Decision workflow for synthesizing 6-Propylpyridin-2-amine.

Route 1: The Chichibabin Reaction

First reported by Aleksei Chichibabin in 1914, this reaction facilitates the direct amination of electron-deficient pyridine rings.[5][9] The reaction proceeds via a nucleophilic addition-elimination mechanism.

Mechanism and Rationale

The pyridine ring is activated towards nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing nature of the ring nitrogen. The potent nucleophile, the amide anion (NH₂⁻), generated from sodium amide, attacks the C2 position of 2-propylpyridine.[5] This forms a negatively charged σ-complex (a Meisenheimer-like intermediate), which is stabilized by the sodium cation.[5][7] Aromaticity is restored through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like ammonia or the product itself) to liberate hydrogen gas (H₂).[5]

Caption: Mechanism of the Chichibabin amination reaction.

Experimental Considerations and Protocol

The Chichibabin reaction is notoriously demanding. It requires strictly anhydrous conditions, as sodium amide reacts violently with water.[6] High temperatures (120-150°C) are typically necessary when using inert solvents like xylene or toluene.[9]

Protocol 1: Chichibabin Synthesis of 6-Propylpyridin-2-amine

-

Disclaimer: This reaction is hazardous and should only be performed by trained personnel with appropriate safety measures, including an inert atmosphere and blast shields.

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus must be flame-dried under a stream of nitrogen.

-

Reagents: To the flask, add anhydrous xylene followed by finely powdered sodium amide (NaNH₂) (1.2 equivalents).

-

Reaction Initiation: Heat the stirred suspension to 120°C. Slowly add 2-propylpyridine (1.0 equivalent) dropwise over 1 hour, maintaining the temperature between 125-130°C.

-

Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas. The reaction is typically complete after 4-6 hours, once H₂ evolution ceases.

-

Quenching: Cool the reaction mixture to below 100°C. With extreme caution , slowly add water to quench the unreacted sodium amide and hydrolyze the resulting sodium salt. This process is highly exothermic and releases ammonia gas.

-

Work-up: Separate the organic layer. Extract the aqueous layer with xylene or toluene. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 6-propylpyridin-2-amine.

Table 2: Comparison of Chichibabin Reaction Parameters

| Parameter | Condition | Rationale / Causality |

| Amide Reagent | Sodium Amide (NaNH₂) | Strong nucleophile and base required for the reaction.[5] |

| Solvent | Anhydrous Xylene/Toluene | High boiling point and inert to NaNH₂.[9] |

| Temperature | 120-150 °C | Provides the necessary activation energy for the reaction to proceed.[9] |

| Atmosphere | Inert (Nitrogen/Argon) | Prevents the violent reaction of NaNH₂ with atmospheric moisture.[6] |

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route is a more controlled and often higher-yielding alternative to the Chichibabin reaction. It involves the preparation of a 2-halo-6-propylpyridine intermediate, which is then subjected to amination. The halogen atom at the 2-position acts as a good leaving group, facilitating nucleophilic substitution.[10]

Step A: Synthesis of 2-Chloro-6-propylpyridine

The most common precursor for the SNAr route is the corresponding 2-halopyridine. 2-Chloro-6-propylpyridine can be synthesized from the commercially available 2-amino-6-picoline via a Sandmeyer-type reaction, followed by alkylation. A more direct route starts from 2,6-dichloropyridine.

Protocol 2: Synthesis of 2-Chloro-6-propylpyridine via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents) and a small crystal of iodine in anhydrous THF. Slowly add a solution of 1-bromopropane (1.1 equivalents) in anhydrous THF to initiate the formation of propylmagnesium bromide.

-

Coupling Reaction: Cool the Grignard solution to 0°C. In a separate flask, dissolve 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF. Transfer this solution via cannula into the Grignard reagent solution at a rate that maintains the temperature below 10°C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford 2-chloro-6-propylpyridine.

Step B: Amination of 2-Chloro-6-propylpyridine

With the halo-pyridine precursor in hand, the final step is the introduction of the amino group. This is a classic SNAr reaction where an ammonia source displaces the chloride.[8] The reaction is often catalyzed by a copper salt, which facilitates the C-N bond formation.

Caption: Experimental workflow for the amination of 2-Chloro-6-propylpyridine.

Protocol 3: Copper-Catalyzed Amination

-

Setup: In a high-pressure reaction vessel, combine 2-chloro-6-propylpyridine (1.0 equivalent), concentrated aqueous ammonia (10-15 equivalents), and a catalytic amount of copper(I) oxide (Cu₂O) (0.05 equivalents).

-

Reaction: Seal the vessel and heat the mixture to 160-170°C with vigorous stirring for 10 hours. The internal pressure will increase significantly.

-

Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield pure 6-propylpyridin-2-amine.

Modern Catalytic Approaches: A Brief Outlook

For researchers in drug development, efficiency and substrate scope are paramount. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent the state-of-the-art for C-N bond formation.[11] These methods can be applied to the synthesis of 6-propylpyridin-2-amine, often providing higher yields and tolerating a wider range of functional groups than traditional methods.

A typical Buchwald-Hartwig amination would involve reacting 2-chloro-6-propylpyridine with an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis) in the presence of a palladium catalyst (like Pd₂(dba)₃) and a specialized phosphine ligand (such as Xantphos or RuPhos).[11][12] While the setup is more complex and the reagents are more expensive, this method offers unparalleled efficiency and mild reaction conditions.

Comparative Summary of Synthetic Routes

The optimal synthetic route depends heavily on the specific requirements of the laboratory or production facility.

Table 3: Comparison of Synthesis Routes for 6-Propylpyridin-2-amine

| Feature | Route 1: Chichibabin | Route 2: SNAr (from Halopyridine) |

| Number of Steps | 1 | 2 (or more, depending on precursor) |

| Key Reagents | Sodium Amide | 2-Halo-6-propylpyridine, Ammonia, Cu catalyst |

| Reaction Conditions | High Temperature (120-150°C), Anhydrous | Moderate to High Temperature (160-170°C), High Pressure |

| Key Advantages | Direct, atom-economical | Milder, more controlled, generally higher yielding |

| Key Disadvantages | Hazardous reagents, harsh conditions, potential for side reactions | Multi-step, requires precursor synthesis |

| Scalability | Poor, due to safety concerns | Good to Excellent |

Conclusion

The synthesis of 6-propylpyridin-2-amine can be effectively achieved through several distinct chemical pathways. The classical Chichibabin reaction offers a direct, one-pot conversion but is hampered by severe safety and environmental concerns. The more contemporary nucleophilic aromatic substitution (SNAr) route, proceeding via a 2-halo-6-propylpyridine intermediate, presents a more controlled, scalable, and generally safer alternative, making it the preferred method in most modern research and industrial settings. Further advancements using palladium-catalyzed amination offer even greater efficiency and scope, solidifying the importance of catalytic science in the synthesis of valuable heterocyclic intermediates. The choice of synthesis should be guided by a thorough assessment of scale, safety infrastructure, cost, and desired purity.

References

- US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents. [URL: https://patents.google.

- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Green Chemistry Letters and Reviews. [URL: https://www.tandfonline.com/doi/full/10.1080/17518253.2012.683046]

- 6-Propyl-pyridin-2-ylamine - Chem-Impex. [URL: https://www.chemimpex.com/products/01267]

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b3e105f2852e1f6428c454]

- Full article: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/pdf/10.1080/17518253.2012.683046]

- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo402288p]

- Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482354/]

- Nucleophilic substitution of pyridines - Chemistry Online. [URL: https://chemistryonline.guru/nucleophilic-substitution-of-pyridines/]

- nucleophilic aromatic substitutions - YouTube. [URL: https://www.youtube.

- Reactions of 2‐halopyridines to form 2‐alkyl pyridines. - ResearchGate. [URL: https://www.researchgate.net/publication/361421422_Reactions_of_2-halopyridines_to_form_2-alkyl_pyridines]

- 6-propylpyridin-2-amine CAS#: 41995-29-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8278065.htm]

- 6-Propyl-2-pyridinamine - CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=41995-29-3]

- Synthesis of 2-amino-6-methylpyridine - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-amino-6-methylpyridine]

- How to prepare 2-Amino-6-methylpyridine? - FAQ - Guidechem. [URL: https://www.guidechem.com/cas-182/1824-81-3_faq.html]

- Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals. [URL: https://www.alkalimetals.com/product/2-amino-6-methylpyridine/]

- (PDF) Amination of Aminopyridines via η6-Coordination Catalysis - ResearchGate. [URL: https://www.researchgate.

- Asymmetric C3-Allylation of Pyridines. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c02588]

- Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives - OUCI. [URL: https://ouci.dntb.gov.ua/en/works/2P4zXQjP/]

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [URL: https://www.mdpi.com/2073-4344/13/10/1376]

- Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32247167/]

- Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/11330831/]

- General method for the mild C2‐amination of pyridine and quinoline N‐oxides. - ResearchGate. [URL: https://www.researchgate.net/publication/351829828_General_method_for_the_mild_C2-amination_of_pyridine_and_quinoline_N-oxides]

- Chichibabin reaction - Grokipedia. [URL: https://grokipedia.org/grok-1-pr-27-Chichibabin_reaction]

- 6-(Propan-2-yl)pyridin-2-amine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21725596]

- Product information, 6-propylpyridin-2-amine - P&S Chemicals. [URL: https://www.ps-chemicals.com/6-propylpyridin-2-amine-41995-29-3]

- A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3155823/]

- Chichibabin reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chichibabin_reaction]

- Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol - The Royal Society of Chemistry. [URL: https://www.rsc.

- The Chichibabin amination reaction - Scientific Update. [URL: https://www.scientificupdate.

- Chichibabin pyridine synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chichibabin_pyridine_synthesis]

- US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents. [URL: https://patents.google.

- 2-Amino-6-methylpyridine | 1824-81-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1151121.htm]

- Modified chichibabin reaction, and novel pyridine derivatives - European Patent Office. [URL: https://data.epo.org/publication-server/document?i=epodoc.ep.0098684.b1&pn=EP0098684B1&ki=B1]

- 24.6: Synthesis of Amines - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.06%3A_Synthesis_of_Amines]

- Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. [URL: https://www.youtube.

- 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.1c00147]

- Water-promoted, Open-flask Synthesis of Amine-boranes - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v94p0332]

- (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. [URL: https://www.researchgate.net/publication/326857943_Straightforward_Synthesis_of_6-methyl-pyridin-2-ylamino-_Acetic_Acid_from_2-amino-6-methylpyridine_and_Their_Coordination_with_Copper_to_Enhance_Antibacterial_Activity]

- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306354/]

- Pyridine synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pyridine-synthesis.shtm]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-propylpyridin-2-amine CAS#: 41995-29-3 [amp.chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 6. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. m.youtube.com [m.youtube.com]

- 9. grokipedia.com [grokipedia.com]

- 10. chemistry-online.com [chemistry-online.com]

- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Propyl-pyridin-2-ylamine (CAS No. 41995-29-3): Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Propyl-pyridin-2-ylamine (CAS No. 41995-29-3), a versatile pyridine derivative with significant potential in pharmaceutical and chemical research. While specific experimental data for this compound remains somewhat elusive in publicly available literature, this document consolidates established synthetic strategies for analogous compounds, outlines expected analytical characterization, and explores its putative applications, particularly in the context of drug discovery for neurological disorders. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of 6-Propyl-pyridin-2-ylamine and its derivatives.

Introduction: The Significance of 2-Aminopyridine Scaffolds

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of an alkyl substituent, such as a propyl group at the 6-position, can significantly influence the compound's lipophilicity and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. 6-Propyl-pyridin-2-ylamine, in particular, is noted as a valuable intermediate in the synthesis of molecules targeting the central nervous system.[3]

Synthetic Methodologies for 6-Propyl-pyridin-2-ylamine

While a specific, detailed experimental protocol for the synthesis of 6-Propyl-pyridin-2-ylamine is not extensively documented in readily accessible scientific literature, several established methods for the synthesis of 2-amino-alkylpyridines can be logically applied. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and laboratory capabilities.

Copper-Catalyzed Amination of 6-Bromo-2-propylpyridine

A highly effective and versatile method for the synthesis of aminopyridines is the copper-catalyzed amination of the corresponding bromopyridine.[4] This approach offers good yields and functional group tolerance.

Experimental Protocol:

-

Reaction Setup: To a Schlenck tube under an inert argon atmosphere, add copper(I) oxide (Cu₂O, e.g., 5 mol%), the starting material 6-bromo-2-propylpyridine (1.0 equiv), potassium carbonate (K₂CO₃, e.g., 2.0 equiv), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, e.g., 10 mol%).

-

Solvent and Reagents: Add ethylene glycol as the solvent, followed by an aqueous solution of ammonia (e.g., 28% solution, 20 equiv).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 60-100 °C, for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford 6-Propyl-pyridin-2-ylamine.[4]

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.

-

Copper(I) Oxide: A common and effective catalyst for C-N bond formation.

-

Potassium Carbonate: Acts as a base to neutralize the HBr formed during the reaction.

-

DMEDA: A bidentate ligand that stabilizes the copper catalyst and facilitates the amination reaction.

-

Ethylene Glycol: A high-boiling polar solvent suitable for this type of reaction.

Diagram of Synthetic Workflow:

Caption: Workflow for the copper-catalyzed amination synthesis.

Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridines using sodium amide (NaNH₂).[5] While effective, this method often requires harsh reaction conditions and can lead to the formation of byproducts.

Conceptual Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-propylpyridine in an inert, high-boiling solvent like N,N-dimethylaniline.

-

Reagent Addition: Carefully add sodium amide in portions under a nitrogen atmosphere.

-

Reaction Conditions: Heat the mixture to a high temperature (typically >150 °C) for several hours.

-

Work-up: After cooling, cautiously quench the reaction with water, followed by acidification and subsequent basification to isolate the product. Purification is typically achieved through distillation or crystallization.

Note: The Chichibabin reaction involves the evolution of hydrogen gas and the use of highly reactive sodium amide, necessitating stringent safety precautions.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 6-Propyl-pyridin-2-ylamine. The following table summarizes the expected spectroscopic data based on the analysis of structurally similar compounds like 2-amino-6-methylpyridine.[6][7]

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propyl group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the CH₂ attached to the pyridine ring). Aromatic protons on the pyridine ring will appear as doublets and a triplet. A broad singlet for the NH₂ protons. |

| ¹³C NMR | Resonances for the three distinct carbons of the propyl group. Signals for the carbon atoms of the pyridine ring, with the carbon bearing the amino group and the carbon bearing the propyl group being significantly shifted.[8] |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). C-H stretching vibrations for the alkyl and aromatic groups. C=C and C=N stretching vibrations of the pyridine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 6-Propyl-pyridin-2-ylamine (C₈H₁₂N₂), which is 136.20 g/mol . Fragmentation patterns would likely involve the loss of the propyl group or parts of it. |

Potential Biological Activity and Applications

While specific biological data for 6-Propyl-pyridin-2-ylamine is not extensively published, its structural features suggest several potential areas of application, primarily in drug discovery.

Central Nervous System (CNS) Disorders

The general classification of 6-Propyl-pyridin-2-ylamine as a building block for drugs targeting neurological disorders suggests its potential utility in the development of novel therapeutics for conditions such as:

-

Neurodegenerative Diseases: The aminopyridine scaffold is present in compounds with neuroprotective properties.

-

Psychiatric Disorders: Derivatives of aminopyridines have been investigated for their potential as antidepressant and anxiolytic agents.[9]

The propyl group increases the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier, a critical factor for CNS-active drugs.

Diagram of Potential Signaling Pathway Modulation:

Caption: Putative mechanism of action for a CNS-active derivative.

Other Potential Applications

-

Agrochemicals: Aminopyridine derivatives are used in the development of pesticides and herbicides.[3]

-

Material Science: The compound can be incorporated into polymers and coatings to enhance their thermal and chemical stability.[3]

Conclusion and Future Directions

6-Propyl-pyridin-2-ylamine is a promising chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While there is a need for more detailed, publicly available experimental data on its synthesis, characterization, and biological activity, the established chemistry of aminopyridines provides a solid foundation for its further investigation. Future research should focus on optimizing the synthesis of this compound, fully characterizing its spectroscopic properties, and exploring its pharmacological profile through in vitro and in vivo studies to validate its potential in the development of therapeutics for neurological and other disorders.

References

- US Patent US4628097A, "Process for the preparation of 2-amino-alkylpyridines," Google P

- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central, 2023-09-20.

- CN Patent CN102276526B, "Synthesis method of 2-amino pyridine compounds," Google P

- Synthesis, evaluation of biological activity and SAR of new thioalkyl deriv

- CN Patent CN115784978B, "Method for synthesizing 2-amino-6-bromopyridine," Google P

- 6-Propyl-pyridin-2-ylamine - Chem-Impex.

- Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - P

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central.

- CN Patent CN111303047A, "Synthesis method of 2-amino-4, 6-dimethylpyridine," Google P

- Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed, 2020-04-01.

- Reaction of 2-amino-6-methylpyridine and steric hindrance.

- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - MDPI.

- EP Patent EP1358179B1, "Synthesis method and intermediates of pyridin-2-yl-methylamine," Google P

- Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry.

- Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine deriv

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)

- Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods | Request PDF - ResearchG

- 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum - ChemicalBook.

- 2-Aminopyridine(504-29-0) 1H NMR spectrum - ChemicalBook.

Sources

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 6. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

An In-depth Technical Guide to the Putative Mechanisms of Action of 6-Propylpyridin-2-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 6-Propylpyridin-2-amine. It is important to note that, as of the latest literature review, the specific biological targets and signaling pathways of 6-Propylpyridin-2-amine have not been definitively elucidated. Therefore, this document synthesizes information from structurally related pyridine derivatives to propose putative mechanisms and outlines a robust experimental framework for their validation. By examining the structure-activity relationships of similar small molecules, we can infer potential biological activities and guide future research in the characterization of this compound.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it a versatile component for designing ligands that can bind to a wide array of biological targets.[1] The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the ring. The subject of this guide, 6-Propylpyridin-2-amine, features a 2-amino group and a 6-propyl group, which are expected to significantly influence its pharmacokinetic and pharmacodynamic properties.

Putative Mechanisms of Action Based on Structural Analogs

Based on the known activities of structurally similar aminopyridine derivatives, we can hypothesize several potential mechanisms of action for 6-Propylpyridin-2-amine. These are presented as starting points for experimental investigation.

Kinase Inhibition

The aminopyridine moiety is a common feature in many kinase inhibitors.[2] The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating interactions within the ATP-binding pocket of various kinases.

Hypothesized Signaling Pathway:

Caption: Putative kinase inhibition by 6-Propylpyridin-2-amine.

Ion Channel Modulation

Aminopyridines are known to modulate the activity of various ion channels, particularly potassium channels. The anticonvulsant effects observed in some 6-alkyl-N,N-disubstituted-2-pyridinamines suggest a potential role in regulating neuronal excitability.[3]

Hypothesized Mechanism: 6-Propylpyridin-2-amine may act as a blocker of voltage-gated potassium channels, leading to a prolongation of the action potential and a reduction in neuronal firing rates. This could be a potential mechanism for anticonvulsant or other neurotropic activities.[3]

Sigma Receptor Modulation

Derivatives of 2-aminopyridine have been shown to exhibit high affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders.[4] The presence of a basic amino group and hydrophobic regions in 6-Propylpyridin-2-amine aligns with the pharmacophore models for sigma receptor ligands.[4]

Hypothesized Signaling Pathway:

Caption: Potential sigma receptor modulation by 6-Propylpyridin-2-amine.

Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of 6-Propylpyridin-2-amine, a multi-step experimental approach is recommended.

Experimental Workflow Diagram:

Caption: A generalized workflow for elucidating the mechanism of action.

Phase 1: Target Identification

-

Phenotypic Screening: Assess the effects of 6-Propylpyridin-2-amine across a panel of cell lines representing different tissues and disease states to identify potential therapeutic areas.

-

Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates, which can then be identified by mass spectrometry.

-

Computational Docking: Perform in silico docking studies against a library of known protein structures to predict potential binding targets.

Phase 2: Target Validation

-

In vitro Binding Assays: Quantify the binding affinity of 6-Propylpyridin-2-amine to the putative targets identified in Phase 1 using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Enzymatic Assays: If the target is an enzyme, measure the effect of the compound on its catalytic activity.

-

Cell-based Reporter Assays: Utilize reporter gene assays to confirm the engagement of the target in a cellular context.

Phase 3: Pathway Analysis

-

Western Blotting: Investigate the phosphorylation status and expression levels of key proteins in the signaling pathways downstream of the validated target.

-

Phospho-proteomics: Employ mass spectrometry-based proteomics to obtain a global view of the changes in protein phosphorylation upon treatment with the compound.

-

Gene Expression Analysis: Use techniques like RNA-sequencing to identify changes in gene expression profiles that are consistent with the proposed mechanism of action.

Summary and Future Directions

While the precise mechanism of action of 6-Propylpyridin-2-amine remains to be fully elucidated, the analysis of its structural analogs provides several plausible hypotheses, including kinase inhibition, ion channel modulation, and sigma receptor binding. The experimental workflow outlined in this guide offers a systematic approach to rigorously test these hypotheses and uncover the definitive biological activity of this compound. Further research, guided by these principles, will be crucial in determining the therapeutic potential of 6-Propylpyridin-2-amine and its derivatives.

References

-

BenchChem. A Comparative Analysis of 6-Propylpyridazin-3-amine and 6-Isopropylpyridazin-3-amine: A Data-Driven Inquiry Reveals a Gap in Cur. 5

-

EvitaChem. Buy 6-Propylpyridin-3-amine (EVT-416840) | 217302-91-5. 2

-

PubMed Central. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. 4

-

ScienceDirect. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. 1

-

ResearchGate. Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. 6

-

National Institutes of Health. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). 7

-

National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. 8

-

National Institutes of Health. 6-Methylpyridin-2-amine. 9

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. 10

-

PubMed Central. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. 11

-

PubMed. 6-Alkyl-N,N-disubstituted-2-pyridinamines as anticonvulsant agents. 3

-

ResearchGate. (PDF) Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. 12

-

PubMed. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. 13

-

CAS Common Chemistry. 6-Propyl-2-pyridinamine.

-

Bulgarian Chemical Communications. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. 14

-

PubMed Central. Comprehensive insights into potential roles of purinergic P2 receptors on diseases. 15

-

PubMed. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. 16

-

PubMed. Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. 17

-

PubChem. 6-(Propan-2-yl)pyridin-2-amine.

-

ResearchGate. Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines | Request PDF. 18

-

P&S Chemicals. Product information, 6-propylpyridin-2-amine. 19

-

PubChem. 2-Amino-6-methylpyridine.

Sources

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 6-Propylpyridin-3-amine (EVT-416840) | 217302-91-5 [evitachem.com]

- 3. 6-Alkyl-N,N-disubstituted-2-pyridinamines as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bcc.bas.bg [bcc.bas.bg]

- 15. Comprehensive insights into potential roles of purinergic P2 receptors on diseases: Signaling pathways involved and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pschemicals.com [pschemicals.com]

Spectroscopic Profile of 6-Propylpyridin-2-amine: A Technical Guide for Researchers

Introduction: Unveiling the Structure of a Key Pyridine Derivative

6-Propylpyridin-2-amine is a substituted pyridine derivative that holds interest for researchers in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is the bedrock of reliable research and development. Spectroscopic analysis provides the essential, non-destructive toolkit for elucidating the molecular architecture, offering a detailed fingerprint of the compound's identity, purity, and electronic environment.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-Propylpyridin-2-amine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from close structural analogs—primarily 2-amino-6-methylpyridine and 2-propylpyridine—with fundamental spectroscopic principles to present a robust, predictive profile. This approach, grounded in established chemical knowledge, serves as an authoritative reference for scientists working with this compound, enabling them to anticipate, interpret, and validate their own experimental findings.

The following sections are designed to not only present the data but also to explain the causality behind the expected spectral features, reflecting a field-proven methodology for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, NMR reveals detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The predicted spectrum for 6-Propylpyridin-2-amine is based on the well-documented spectra of 2-aminopyridine and 2-propylpyridine, adjusting for the combined electronic effects of the amino and propyl groups.

Table 1: Predicted ¹H NMR Spectral Data for 6-Propylpyridin-2-amine (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

| ~ 7.30 | Triplet (t) | 1H | H-4 | The H-4 proton is coupled to both H-3 and H-5, resulting in a triplet. Its downfield shift is characteristic of the electron-deficient pyridine ring. |

| ~ 6.35 | Doublet (d) | 1H | H-3 | Coupled only to H-4. This proton is significantly shielded (upfield shift) due to the strong electron-donating effect of the adjacent C2-amino group. |

| ~ 6.25 | Doublet (d) | 1H | H-5 | Coupled only to H-4. This proton is also shielded relative to unsubstituted pyridine, influenced by the amino group, but less so than H-3. |

| ~ 4.50 | Broad Singlet (br s) | 2H | -NH₂ | The protons of the primary amine often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary significantly with solvent and concentration. |

| ~ 2.65 | Triplet (t) | 2H | -CH₂- (α-propyl) | These protons are adjacent to the pyridine ring and a methylene group, resulting in a triplet. The position is deshielded by the aromatic ring. |

| ~ 1.70 | Sextet (m) | 2H | -CH₂- (β-propyl) | Coupled to the two adjacent methylene protons and the three terminal methyl protons, leading to a complex multiplet, often appearing as a sextet. |

| ~ 0.95 | Triplet (t) | 3H | -CH₃ (γ-propyl) | The terminal methyl group protons are coupled to the adjacent methylene group, resulting in a clean triplet. This is a classic signature of a propyl chain. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted shifts are extrapolated from data for 2-amino-6-methylpyridine and consider the substituent effects of a propyl group.[1][2]

Table 2: Predicted ¹³C NMR Spectral Data for 6-Propylpyridin-2-amine (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |

| ~ 161.0 | C6 | This carbon, bearing the propyl group, is significantly deshielded. Its chemical shift is similar to the methyl-bearing carbon in the 2-amino-6-methylpyridine analog.[2] |

| ~ 158.5 | C2 | The carbon attached to the electron-donating amino group is strongly deshielded. This is a hallmark of 2-aminopyridines. |

| ~ 138.0 | C4 | The C4 carbon in the pyridine ring typically resonates in this downfield region. |

| ~ 106.0 | C5 | Shielded by the C6-substituent and the C2-amino group. |

| ~ 105.5 | C3 | Strongly shielded by the adjacent C2-amino group. |

| ~ 40.0 | -CH₂- (α-propyl) | The alpha-carbon of the propyl group, directly attached to the aromatic ring. |

| ~ 23.5 | -CH₂- (β-propyl) | The central carbon of the propyl chain. |

| ~ 14.0 | -CH₃ (γ-propyl) | The terminal methyl carbon, typically found in the most upfield region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure the sample is free of particulate matter.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Key parameters: Spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C). Integrate the ¹H signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an invaluable tool for rapidly identifying the presence of key functional groups. For 6-Propylpyridin-2-amine, IR spectroscopy will confirm the presence of the N-H bonds of the amine and the C-H bonds of the aromatic and aliphatic portions.

Predicted IR Absorption Bands

The predicted vibrational frequencies are based on established group frequencies for primary aromatic amines and substituted pyridines.[3][4][5]

Table 3: Predicted IR Spectral Data for 6-Propylpyridin-2-amine

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |

| 2960 - 2850 | Medium-Strong | Aliphatic C-H Stretch | Propyl Group (-CH₂, -CH₃) |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Ar-NH₂ |

Experimental Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption peaks in the resulting spectrum.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure and highlights the key bonds giving rise to the predicted spectroscopic signals.

Caption: Molecular structure of 6-Propylpyridin-2-amine.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectral Data

The molecular formula for 6-Propylpyridin-2-amine is C₉H₁₄N₂.

-

Calculated Monoisotopic Mass: 150.1157 Da

-

Calculated Average Mass: 150.231 g/mol

Table 4: Predicted Key Ions in the EI Mass Spectrum of 6-Propylpyridin-2-amine

| m/z | Predicted Ion | Fragmentation Pathway | Significance |

| 150 | [M]⁺ | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) : Confirms the molecular weight of the compound. |

| 149 | [M-1]⁺ | Loss of a hydrogen radical | A common fragmentation for many organic molecules. |

| 135 | [M-15]⁺ | Loss of a methyl radical (•CH₃) | Likely from fragmentation within the propyl group, although less favorable than loss of larger fragments. |

| 121 | [M-29]⁺ | Loss of an ethyl radical (•C₂H₅) | Base Peak Candidate : This corresponds to the loss of the terminal two carbons of the propyl chain (β-cleavage), resulting in a stable benzylic-type cation. This is a very common and favorable fragmentation pathway for alkyl-substituted aromatic rings. |

| 93 | [C₅H₅N₂]⁺ | Loss of the entire propyl group | Cleavage of the C-C bond between the ring and the propyl side chain. |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is standard for small molecule analysis. This could be a standalone instrument or coupled with a Gas Chromatograph (GC-MS).

-

Sample Introduction:

-

Direct Infusion: Introduce a dilute solution of the compound directly into the ion source.

-

GC-MS: Inject the sample onto a GC column to separate it from any impurities before it enters the MS ion source. This is the preferred method for ensuring the spectrum is of a pure compound.

-

-

Ionization: Use a standard EI energy of 70 eV. This provides sufficient energy to cause reproducible fragmentation, creating a characteristic fingerprint for the molecule.

-

Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 250.

-

Data Interpretation: Identify the molecular ion peak. Analyze the major fragment ions and propose logical fragmentation pathways to support the proposed structure.

Visualization of the Primary Fragmentation Pathway

The following workflow illustrates the most probable fragmentation leading to the expected base peak.

Caption: Predicted primary fragmentation pathway for 6-Propylpyridin-2-amine in EI-MS.

Conclusion

The comprehensive spectroscopic profile detailed in this guide serves as a foundational tool for any researcher engaged in the synthesis, purification, or application of 6-Propylpyridin-2-amine. By integrating predictive data derived from structural analogs with the fundamental principles of NMR, IR, and Mass Spectrometry, this document provides a robust framework for spectral interpretation and structural validation. The detailed protocols and causal explanations are designed to ensure that experimental work is both efficient and self-validating. As experimental data for this specific compound becomes more widely available, this guide will serve as a valuable benchmark for comparison and confirmation.

References

- Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery, 62(3), 171-179.

-

¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available at: [Link]

-

¹H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... ResearchGate. Available at: [Link]

-

2-Amino-6-methylpyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Mary, Y. S., et al. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

-

The Infrared Spectra of Amines. Illinois State University. Available at: [Link]

-

2-Pyridinamine, 6-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Mass spectrum of propan-2-amine. Doc Brown's Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Propylpyridin-2-amine in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 6-propylpyridin-2-amine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Geared towards researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers a robust experimental protocol for quantitative determination, and outlines essential safety precautions.

Introduction: The Critical Role of Solubility in Synthesis and Development

6-Propylpyridin-2-amine is a versatile aromatic amine featuring a propyl group that enhances its lipophilicity, making it a valuable building block for biologically active molecules.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. Poor solubility can lead to challenges in reaction kinetics, yield, and the overall efficiency of a synthetic route. In the context of drug development, solubility is a critical determinant of a compound's bioavailability and ultimate therapeutic efficacy.

Physicochemical Properties of 6-Propylpyridin-2-amine

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 41995-29-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₂N₂ | [1][2][3] |

| Molecular Weight | 136.2 g/mol | [1] |

| Appearance | Yellow or brown liquid | [1] |

| Boiling Point | 67 °C @ 0.15 Torr | [2] |

| Purity | ≥ 95% (HPLC) | [1] |

Theoretical Framework for Solubility

The adage "like dissolves like" is the cornerstone for predicting solubility.[5][6][7] This principle states that substances with similar polarities are more likely to be soluble in one another. The solubility of 6-propylpyridin-2-amine is governed by a balance of intermolecular forces between the solute and the solvent molecules.

The 6-propylpyridin-2-amine molecule possesses both non-polar and polar characteristics. The propyl group contributes to its non-polar nature, while the pyridine ring and the primary amine group introduce polarity and the capacity for hydrogen bonding. The nitrogen atom in the pyridine ring and the amino group can act as hydrogen bond acceptors, and the amino group can also act as a hydrogen bond donor.

Therefore, it is anticipated that 6-propylpyridin-2-amine will exhibit good solubility in a range of organic solvents:

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the amino group and the pyridine nitrogen, leading to strong solute-solvent interactions and high solubility.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide, acetonitrile): These solvents possess dipole moments that can interact with the polar regions of the 6-propylpyridin-2-amine molecule, promoting dissolution.

-

Non-polar Solvents (e.g., hexane, toluene): The non-polar propyl group will facilitate solubility in these solvents through van der Waals forces.

The following diagram illustrates the key molecular interactions that influence the solubility of 6-propylpyridin-2-amine.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound in a given solvent.[8][9][10]

The following workflow outlines the steps for determining the solubility of 6-propylpyridin-2-amine using the shake-flask method.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. pschemicals.com [pschemicals.com]

- 4. 6-propylpyridin-2-amine CAS#: 41995-29-3 [amp.chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. enamine.net [enamine.net]

- 9. scribd.com [scribd.com]

- 10. bioassaysys.com [bioassaysys.com]

Introduction: The Strategic Importance of Physicochemical Profiling

An In-Depth Technical Guide to the Thermodynamic and Physical Properties of 6-Propylpyridin-2-amine

A Note on Data Availability: Comprehensive, experimentally validated data for specialty chemicals like 6-Propylpyridin-2-amine is often proprietary or not widely published in public-domain literature. Therefore, this guide utilizes 2-Aminopyridine (CAS 504-29-0) as a well-characterized structural analogue to demonstrate the rigorous scientific methodology and data presentation required by researchers. The principles and experimental protocols detailed herein are directly applicable to the study of 6-Propylpyridin-2-amine.

In modern drug discovery and materials science, a molecule's therapeutic potential or functional application is inextricably linked to its fundamental physicochemical properties. These parameters govern everything from solubility and membrane permeability to crystal packing and formulation stability. For substituted aminopyridines, such as 6-Propylpyridin-2-amine, a thorough understanding of these characteristics is a prerequisite for rational drug design and process development. The presence of the basic pyridine nitrogen and the exocyclic amino group creates a molecule with distinct pH-dependent behavior, while the propyl group introduces lipophilicity that significantly influences its interaction with biological and chemical systems.

This technical guide provides a framework for the characterization of 6-Propylpyridin-2-amine, outlining the critical thermodynamic and physical properties, the state-of-the-art methodologies for their determination, and the scientific rationale behind these experimental choices.

Section 1: Core Physicochemical and Thermodynamic Properties

A quantitative understanding of a compound's properties is the foundation of its scientific evaluation. The data presented below for the analogue, 2-Aminopyridine, serves as a benchmark for the expected values and ranges for similar structures.

Summary of Key Properties

| Property | Value (for 2-Aminopyridine) | Significance in Research & Development |

| Molecular Formula | C₅H₆N₂ | Defines the elemental composition and stoichiometry. |

| Molecular Weight | 94.11 g/mol | Critical for all stoichiometric calculations and molar-based assays. |

| Melting Point | 57-59 °C | Indicates purity, lattice energy, and polymorphism potential. Defines handling and storage conditions. |

| Boiling Point | 204-210 °C | Defines purification parameters (distillation) and thermal stability limits. |

| Aqueous pKa | 6.71 (at 25 °C) | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and ADME properties. |

| LogP (Octanol-Water) | 0.04 | Measures lipophilicity, a key predictor of membrane permeability and pharmacokinetic behavior. |

| Aqueous Solubility | Highly soluble | Impacts formulation options, bioavailability, and assay development. |

Section 2: Experimental Determination Protocols

The trustworthiness of physicochemical data hinges on the validity of the experimental protocols used for its measurement. The following sections detail robust, self-validating methodologies for characterizing the key properties of aminopyridines.

Thermal Analysis: Melting Point and Phase Behavior

Expertise & Rationale: The melting point is not merely a single value but a reflection of the compound's crystal lattice energy and purity. Differential Scanning Calorimetry (DSC) is the authoritative method for this determination. Unlike simple capillary methods, DSC provides a complete thermodynamic profile, revealing melt onset, peak melting temperature, enthalpy of fusion (ΔHfus), and detecting potential polymorphic transitions or solvent effects. This level of detail is crucial for identifying stable crystalline forms for development.

Step-by-Step DSC Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g). This ensures the accuracy and traceability of the measurement.

-

Sample Preparation: Accurately weigh 2-3 mg of the dried compound into a non-hermetic aluminum DSC pan. A low sample mass minimizes thermal gradients.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The heating rate represents a balance between resolution and sensitivity.

-

-

Data Analysis:

-

Melt Onset: The extrapolated temperature at which the endothermic melting peak deviates from the baseline. This is often reported as the official melting point.

-

Peak Temperature: The temperature at the apex of the melting endotherm.

-

Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to quantify the energy required for the phase transition.

-

Visualizing the Workflow:

Caption: Workflow for Melting Point Determination via DSC.

Acid-Base Chemistry: pKa Determination

Expertise & Rationale: The pKa is the pH at which a molecule is 50% ionized. For an aminopyridine, this value is critical as it dictates the charge state of the molecule in different biological compartments (e.g., stomach vs. intestine). Potentiometric titration is the gold-standard method, providing a direct measure of the compound's buffering capacity against a strong acid or base. The resulting titration curve offers a self-validating system; its shape and inflection point must conform to the Henderson-Hasselbalch equation.

Step-by-Step Potentiometric Titration Protocol:

-

System Preparation: Prepare a 0.01 M solution of the compound in deionized water. Standardize a 0.1 M HCl titrant solution against a primary standard (e.g., TRIS).

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at 25.0 ± 0.1 °C. Immerse a calibrated pH electrode and the burette tip.

-

Execution: Titrate the sample with the standardized HCl, adding small, precise aliquots (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point. For higher accuracy, calculate the first derivative (dpH/dV) of the curve; the peak of the derivative plot corresponds to the equivalence point.

Visualizing the Ionization Equilibrium:

The pKa directly describes the equilibrium between the neutral and protonated forms of the aminopyridine.

Caption: Ionization equilibrium of an aminopyridine around its pKa.

Section 3: Conclusion and Forward Outlook

The methodologies and principles outlined in this guide provide a robust framework for the comprehensive physicochemical characterization of 6-Propylpyridin-2-amine. By employing these self-validating experimental protocols, researchers can generate high-quality, reliable data essential for advancing drug discovery programs and materials science applications. The insights gained from this foundational analysis—from predicting in vivo behavior based on pKa and LogP to ensuring solid-state stability through thermal analysis—are indispensable for making informed, data-driven decisions in any scientific endeavor involving this compound.

References

A Technical Guide to the Biological Activities of Novel Pyridine Derivatives

Introduction: The Enduring Versatility of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and capacity for diverse chemical modifications have made it a "privileged scaffold" in drug discovery.[3][4] Pyridine derivatives are integral components of numerous natural products, including vitamins and alkaloids, as well as a multitude of FDA-approved pharmaceuticals, underscoring their therapeutic significance.[1][5][6] The ability of the pyridine nucleus to engage in various biological interactions allows its derivatives to exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective activities.[2][3][7][8][9]

This guide provides an in-depth exploration of the multifaceted biological potential of novel pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a review of activities but also the causality behind experimental designs and detailed, actionable protocols for preclinical evaluation. We will delve into the molecular mechanisms, present comparative data, and provide standardized workflows to empower the discovery and development of next-generation pyridine-based therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as potent anticancer agents, capable of targeting various pathways essential for tumor growth and survival.[10][11] Their mechanisms are diverse, ranging from the inhibition of critical enzymes to the disruption of cellular division and the induction of programmed cell death.[10][12]

Core Mechanisms of Action

The anticancer efficacy of pyridine derivatives is often multifactorial. Key mechanisms include:

-

Kinase Inhibition: Many pyridine compounds act as kinase inhibitors, interfering with signaling pathways that drive tumor proliferation and angiogenesis.[10] For instance, certain pyridine-urea derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[10][13]

-

Cell Cycle Arrest: Disruption of the cell cycle is a common mechanism. Novel pyridine compounds have been shown to induce cell cycle arrest at the G2/M or S phase, preventing cancer cells from dividing.[12][14] This is often achieved by modulating the levels of cell cycle-associated proteins like cyclin D1 and inhibitors such as p53 and p21.[14]

-

Induction of Apoptosis: Triggering apoptosis is a crucial therapeutic goal. Pyridine derivatives can initiate this process through various pathways, including the upregulation of pro-apoptotic proteins like JNK (c-Jun N-terminal kinase).[14]

-

Tubulin Polymerization Inhibition: Some derivatives function as anti-tubulin agents, binding to tubulin and disrupting microtubule dynamics, which is critical for mitosis. This leads to cell cycle arrest and apoptosis.[12]

Data Summary: In Vitro Anticancer Potency

The following table summarizes the cytotoxic activity of selected novel pyridine derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 1 | Pyridin-2-one | HepG2 | Liver | 4.5 ± 0.3 | [14] |

| 2 | Pyridine | HepG2 | Liver | >20 | [14] |

| 8e | Pyridine-Urea | MCF-7 | Breast | 0.22 | [13] |

| 8n | Pyridine-Urea | MCF-7 | Breast | 1.88 | [13] |

| Doxorubicin | Reference Drug | MCF-7 | Breast | 1.93 | [13] |

| Compound 70 | Pyridine Derivative | MDAMB-231 | Breast | Potent | [12] |

| Compound 71 | Chalcone Pyridine | - | - | Potent Tubulin Inhibitor | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxicity of potential anticancer compounds.[15] It measures the metabolic activity of viable cells.[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyridine derivatives on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Novel pyridine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.[16]

-

Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).[16]

-